molecular formula C11H7FN2O2 B1492075 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid CAS No. 2090913-15-6

6-(3-Fluorophenyl)pyridazine-4-carboxylic acid

Cat. No.: B1492075
CAS No.: 2090913-15-6
M. Wt: 218.18 g/mol
InChI Key: NHFJGNFRTVSQQG-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)pyridazine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a fluorophenyl group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of 3-fluorophenylacetic acid derivatives followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the pyridazine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides and esters.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or amines.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Amides, esters, and carboxylic acids.

  • Reduction: Alcohols, amines, and hydrocarbons.

  • Substitution: Halogenated derivatives, nitro compounds, and sulfonated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in modulating various biological pathways and has been investigated for its antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound's derivatives have been explored for their therapeutic potential. Some derivatives have shown activity against bacterial infections and have been considered for the development of new antibiotics.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to the modulation of biological pathways. The carboxylic acid group plays a crucial role in the compound's solubility and bioavailability.

Molecular Targets and Pathways:

  • Receptors: The compound interacts with various receptors, including G-protein-coupled receptors (GPCRs) and ion channels.

  • Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Comparison with Similar Compounds

  • 3-Chloro-6-(3-fluorophenyl)pyridazine: This compound is structurally similar but contains a chlorine atom instead of a carboxylic acid group.

  • 6-(3-Fluorophenyl)pyridazine-3-carboxylic acid: This isomer has the carboxylic acid group at the 3-position instead of the 4-position.

Uniqueness: 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its unique structure allows for the development of derivatives with distinct properties and applications.

Properties

IUPAC Name

6-(3-fluorophenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-5-8(11(15)16)6-13-14-10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFJGNFRTVSQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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